molecular formula C22H25NO4 B557406 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid CAS No. 139551-74-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

Cat. No. B557406
CAS RN: 139551-74-9
M. Wt: 367,45 g/mole
InChI Key: RPLVCXKSSXJFDS-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid, otherwise known as (S)-FMeCAA, is a synthetic organic compound that has been studied extensively in recent years. It is an important component in the synthesis of many drugs and has been used in a variety of scientific research applications.

Scientific Research Applications

  • Synthesis of β-Amino Acids

    It's used in the successful application of the Arndt-Eistert protocol for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids with high yield, which is vital in peptide research (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses

    The compound is used in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, highlighting its significance in peptide engineering (Šebesta & Seebach, 2003).

  • Self-Assembled Structures

    It forms self-assembled structures with modified aliphatic amino acids, leading to various morphologies like fibers and tubes. This has potential applications in material science and nanotechnology (Gour et al., 2021).

  • Synthesis of Oligomers

    It's used in synthesizing N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, leading to efficient oligomer synthesis, which is important in pharmaceutical research (Gregar & Gervay-Hague, 2004).

  • Peptide Bond Protection

    The compound serves as a reversible protecting group for the amide bond in peptides, assisting in the synthesis of complex peptides (Johnson et al., 1993).

  • Dispersion of Carbon Nanotubes

    It's used as a surfactant for carbon nanotubes, aiding in creating homogeneous aqueous nanotube dispersions, which is significant in nanotechnology applications (Cousins et al., 2009).

  • Enantioselective Synthesis

    The compound is pivotal in the asymmetric synthesis of amino acid derivatives, used in the incorporation of biologically active peptides (Paladino et al., 1993).

  • Morphological Changes in Self-Assembled Structures

    It contributes to controlled morphological changes in self-assembled structures, paving the way for novel material designs (Kshtriya et al., 2021).

Mechanism of Action

Target of Action

The primary target of Fmoc-beta-t-butyl-L-alanine is the peptide chain in the process of peptide synthesis . This compound is a derivative of alanine, one of the simplest amino acids, with a methyl group as the side chain .

Biochemical Pathways

Fmoc-beta-t-butyl-L-alanine is involved in the biochemical pathway of peptide synthesis. It is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .

Pharmacokinetics

It is known that the compound is stable at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of Fmoc-beta-t-butyl-L-alanine is the successful synthesis of peptides. The compound acts as a protecting group, allowing for the addition of other amino acids to the peptide chain without unwanted side reactions .

Action Environment

The action of Fmoc-beta-t-butyl-L-alanine is influenced by environmental factors such as temperature and pH. The compound is stable at room temperature . It is also important to avoid dust formation and breathing in mist, gas, or vapors of the compound. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound .

Biochemical Analysis

Biochemical Properties

The role of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid in biochemical reactions is primarily as an intermediate in the synthesis of peptides . It interacts with enzymes and proteins involved in peptide synthesis, forming bonds that contribute to the structure and function of the resulting peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis . By contributing to the formation of peptides, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in peptide synthesis . It can participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in the synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is likely related to its role in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely related to its role in peptide synthesis .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVCXKSSXJFDS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139551-74-9
Record name FMOC-BETA-T-BUTYL-L-ALANINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid

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